![molecular formula C9H7NO2 B3049773 2-Formyl-6-methoxybenzonitrile CAS No. 21962-51-6](/img/structure/B3049773.png)
2-Formyl-6-methoxybenzonitrile
Overview
Description
2-Formyl-6-methoxybenzonitrile is a chemical compound with the CAS Number: 21962-51-6 . It has a molecular weight of 161.16 and its molecular formula is C9H7NO2 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Formyl-6-methoxybenzonitrile consists of a benzene ring substituted with a formyl group (C=O), a methoxy group (O-CH3), and a nitrile group (C≡N) . The exact arrangement of these groups on the benzene ring can be determined by the compound’s IUPAC name or its structural formula .Physical And Chemical Properties Analysis
2-Formyl-6-methoxybenzonitrile is a powder at room temperature . It has a melting point of 189-190°C .Scientific Research Applications
Corrosion Inhibition
- Application : 2-Aminobenzene-1,3-dicarbonitriles derivatives, related to 2-Formyl-6-methoxybenzonitrile, are effective corrosion inhibitors for mild steel in acidic environments. Specifically, a derivative showed an impressive inhibition efficiency of 97.83% at 100 mg/L concentration. This has implications for industrial applications where corrosion resistance is crucial (Verma, Quraishi, & Singh, 2015).
Pharmaceutical Applications
- Application : The synthesis of amino and amido substituted benzo[c]phenanthridines and benzo[c]phenanthrolines through a base-mediated cascade dual-annulation and formylation of 2-alkenyl/alkynylbenzonitriles with 2-methylbenzonitriles is of high relevance in pharmaceuticals (Verma, Verma, & Kumar, 2023).
Chemical Reaction Mechanisms
- Application : The alkaline hydrolysis of 2-formylbenzonitrile and related compounds have been studied to understand the mechanisms of these reactions. These insights are valuable in organic chemistry, particularly in understanding reaction pathways and catalysis (Bowden, Hiscocks, & Reddy, 1997).
Cancer Cell Imaging
- Application : Compounds derived from 4-formylbenzonitrile, which is structurally similar to 2-Formyl-6-methoxybenzonitrile, have been used as selective probes for detecting Pd2+ in human breast cancer cells. This has implications for diagnostic imaging in oncology (Ghosh et al., 2015).
Optical Properties
- Application : The study of 2,6-Dimethoxybenzonitrile provides insights into replacement reactions and various solvent effects. This information can be useful in materials science, particularly in the development of new optical materials (Russell & Tebbens, 2003).
Quantum Chemical Calculations
- Application : Density Functional Theory (DFT) studies of compounds like 5-Bromo-2-methoxybenzonitrile provide insights into their geometric structure, vibrational spectra, and potential applications in Non-Linear Optical (NLO) devices (Kumar & Raman, 2017).
Tubulin Polymerization Inhibition
- Application : Methoxy-substituted 3-formyl-2-phenylindoles, structurally related to 2-Formyl-6-methoxybenzonitrile, show potential in inhibiting tubulin polymerization, a process critical in cancer therapy (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Synthesis of Quinazolinones
- Application : The synthesis of substituted 2-amino-4-quinazolinones using 2,6-difluoro-4-methoxybenzonitrile demonstrates the compound's versatility in creating biologically active molecules (Fray et al., 2006).
Chemoselective Oxidation
- Application : The catalytic and chemoselective oxidation of cinnamaldehyde derivatives by using two organocatalysts demonstrates the potential of methoxyhydroxylation and oxidative esterification in organic synthesis (Yoshioka et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-formyl-6-methoxybenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9-4-2-3-7(6-11)8(9)5-10/h2-4,6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGQMIPRZDNXSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C#N)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604780 | |
Record name | 2-Formyl-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-methoxybenzonitrile | |
CAS RN |
21962-51-6 | |
Record name | 2-Formyl-6-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21962-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Formyl-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.